molecular formula C20H16N2O2S B2594009 2-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione CAS No. 860786-87-4

2-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B2594009
CAS No.: 860786-87-4
M. Wt: 348.42
InChI Key: ZXRDSEKYRJQASD-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a thiazole ring and an isoindole dione ring . The presence of these rings suggests that this compound could have interesting chemical and biological properties.


Synthesis Analysis

The synthesis of similar compounds often involves reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and tetrahydropyrimidinethiones in the presence of triethylamine . Another method involves the cyclization of aromatic compounds bearing an acetylenic unit and nitrogen moieties under transition metal-catalyzed conditions .


Molecular Structure Analysis

The molecular structure of this compound can be elucidated using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy . The presence of a thiazole ring and an isoindole dione ring in the molecule is particularly noteworthy .


Chemical Reactions Analysis

The chemical reactions involving this compound could be quite complex due to the presence of multiple reactive sites. For instance, the thiazole ring could undergo electrophilic substitution at the carbon atom, while the isoindole dione ring could participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Techniques such as NMR and IR spectroscopy, as well as mass spectrometry, could be used to determine these properties .

Scientific Research Applications

Photophysical Properties

The compound's photophysical behavior has been studied using UV-visible and fluorescence spectroscopy. These studies, conducted in both polar and non-polar solvents, reveal that related o-hydroxyphenyl benzimidazole derivatives exhibit fluorescence sensitive to solvent polarity and are thermally stable up to 317 °C. Computational methods like Density Functional Theory have been employed to understand their structural, molecular, electronic, and photophysical properties (Deshmukh & Sekar, 2015).

Antimicrobial Evaluation

Derivatives of this compound have been synthesized and tested for their antibacterial and antifungal activities against various microorganisms. The compounds showed promising results against bacterial strains like B. subtilis, K. pneumoniae, P. aeruginosa, S. aureus, and fungal strains like A. fumigatus and C. albicans (Jat, Salvi, Talesara & Joshi, 2006).

Electron Transport Layer in Polymer Solar Cells

A novel alcohol-soluble n-type conjugated polyelectrolyte has been synthesized for use as an electron transport layer in inverted polymer solar cells. The compound's electron-deficient nature and planar structure confer high conductivity and electron mobility, improving device performance by facilitating electron extraction and reducing exciton recombination (Hu et al., 2015).

Chemical Structure Analysis

The chemical structure and stability of similar isoindole derivatives have been characterized using 1D and 2D NMR spectroscopy, providing insights into their molecular conformation and potential applications in various fields (Dioukhane et al., 2021).

Anticancer Agent Synthesis

Derivatives containing the thiazole moiety have shown potent anticancer activities. Novel pharmacophores incorporating the thiazole structure have been synthesized and evaluated as potent anticancer agents, demonstrating significant in vitro efficacy against cancer cell lines (Gomha et al., 2017).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may influence multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Future Directions

Given the interesting chemical structure of this compound and the biological activities of similar compounds, future research could explore its potential applications in various fields, such as medicine or materials science .

Properties

IUPAC Name

2-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c1-13-6-8-14(9-7-13)18-21-15(12-25-18)10-11-22-19(23)16-4-2-3-5-17(16)20(22)24/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRDSEKYRJQASD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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